molecular formula C9H9N3O B1267397 5-amino-1-phenyl-1H-pyrazol-3-ol CAS No. 70373-98-7

5-amino-1-phenyl-1H-pyrazol-3-ol

Cat. No. B1267397
CAS RN: 70373-98-7
M. Wt: 175.19 g/mol
InChI Key: ZRFVUVLAEDLCQE-UHFFFAOYSA-N
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Description

5-Amino-1-phenyl-1H-pyrazol-3-ol is a type of aminopyrazole derivative . It belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents. They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol and its derivatives has been a topic of interest in recent research . For instance, it has been reported that 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Molecular Structure Analysis

The molecular formula of 5-amino-1-phenyl-1H-pyrazol-3-ol is C9H9N3O . Its molecular weight is 175.19 g/mol . The InChI code is 1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) .


Chemical Reactions Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol is known to undergo certain chemical reactions. For instance, 5-Amino-3-methyl-1-phenylpyrazole reacts with 6-methyl-4-oxo-4H-benzopyran-3-carboxaldehyde to yield 5-(2-hydroxy-5-methylbenzoyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine and 2-methoxy-6-methyl-3-(3-methyl-1-phenylpyrazol-5-ylaminomethylene)chroman-4-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-amino-1-phenyl-1H-pyrazol-3-ol include a molecular weight of 175.19 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The exact mass is 175.074561919 g/mol, and the monoisotopic mass is also 175.074561919 g/mol .

Scientific Research Applications

Optical Performance Enhancement

The compound 5-amino-1-phenyl-1H-pyrazol-3-ol has been used in the synthesis of a novel compound, 3-[(5-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2(1H)-one (APPQ, 4), which displayed significant potential for various applications . The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement .

Photoluminescence

Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm . This indicates that the compound can be used in applications that require light emission, such as in optoelectronic devices .

Photovoltaic Properties

Current–voltage measurements on n-Si heterojunction devices with APPQ thin films revealed typical diode behavior . These APPQ-based devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10−4 A/cm2, and a maximum output power of 0.247 mW/cm2 . This suggests potential applications in solar cells and other photovoltaic devices .

Synthesis of Pyrazoloquinolines

The reaction of 5-aminopyrazoles and the o-halogen derivatives of aromatic carboxylic acids has some importance in the synthesis of pyrazoloquinolines that are substituted at the 4-chlorine/bromine or hydroxyl position . This indicates that 5-amino-1-phenyl-1H-pyrazol-3-ol can be used as a precursor in the synthesis of various pyrazoloquinoline derivatives .

Antitubercular Agents

Compound VIII and analogues were designed as promising anti-tubercular agents by combining in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation . This suggests that 5-amino-1-phenyl-1H-pyrazol-3-ol could be used in the development of new drugs for the treatment of tuberculosis .

Biological and Medicinal Properties

The 5-aminopyrazole system represents an important heterocyclic template that has attracted considerable interest because of its long history of application in the pharmaceutical and agrochemical industries . These compounds have been extensively investigated over the past one hundred years and their chemistry has been reviewed in two books published in 1964 and in 1967 .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs include the respiratory system .

properties

IUPAC Name

3-amino-2-phenyl-1H-pyrazol-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFVUVLAEDLCQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=O)N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10990564
Record name 5-Amino-1-phenyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-phenyl-1H-pyrazol-3-ol

CAS RN

70373-98-7
Record name NSC266159
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Amino-1-phenyl-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10990564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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